molecular formula C14H13BrClNO7 B101029 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide CAS No. 18656-89-8

5-Bromo-4-chloro-3-indolyl beta-d-glucuronide

Cat. No. B101029
CAS RN: 18656-89-8
M. Wt: 422.61 g/mol
InChI Key: DHJFFLKPAYHPHU-BYNIDDHOSA-N
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Description

5-Bromo-4-chloro-3-indolyl beta-D-glucuronide is an indolyl carbohydrate that is the beta-D-glucuronide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively . It is a chromogenic substrate for β-glucuronidase that is converted by the enzyme into an intense blue precipitate .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide is quite complex. It is an indolyl carbohydrate that is the beta-D-glucuronide of indoxyl, with the indole moiety substituted at positions 4 and 5 by chlorine and bromine, respectively .


Chemical Reactions Analysis

5-Bromo-4-chloro-3-indolyl beta-D-glucuronide is a substrate for beta-glucuronidase (GUS), which is encoded by gusA, a widely used reporter gene. Glucuronidase cleaves X-Gluc to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-3-indolyl beta-D-glucuronide has a molecular weight of 422.61 g/mol . Its CAS number is 18656-89-8 .

Scientific Research Applications

Chromogenic Compound

5-Bromo-4-chloro-3-indolyl beta-d-glucuronide is a chromogenic compound . Chromogenic compounds are colorless, endogenous or exogenous pigment precursors that may be transformed by biological mechanisms into colored compounds . They are used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .

Substrate for Beta-Galactosidase

This compound is a substrate for beta-galactosidase . Beta-galactosidase cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product . This reaction is used to detect the activity of this enzyme in histochemistry and bacteriology .

Histochemical GUS Assay

5-Bromo-4-chloro-3-indolyl beta-d-glucuronide sodium salt has been used as a component in β-glucuronidase (GUS) assay buffer for histochemical GUS assay . This assay is used to confirm GUS expression in samples by X-gluc staining .

Detection of GUS Gene

The compound is also used as a chromogenic substrate for the detection of the GUS gene . The GUS gene is often used as a reporter gene in plants, and its activity can be easily monitored using this substrate .

X-GLUC Staining

5-Bromo-4-chloro-3-indolyl beta-d-glucuronide cyclohexylammonium salt has been used as a histochemical reagent in X-GLUC staining . This staining technique is used to visualize the activity of the GUS enzyme in plant tissues .

Preparation of GUS Staining Solution

This compound has been used to prepare X-Gluc or GUS staining solution . This solution is used in various biological research applications to stain cells that express the GUS gene .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide, also known as X-GlcA, is the enzyme β-glucuronidase (GUS) . This enzyme is widely used as a reporter gene in many organisms, including Escherichia coli .

Mode of Action

X-GlcA acts as a chromogenic substrate for the β-glucuronidase enzyme . When cleaved by the enzyme, it produces a colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change allows for easy detection of GUS activity.

Biochemical Pathways

The biochemical pathway involved in the action of X-GlcA is relatively straightforward. The β-glucuronidase enzyme cleaves the X-GlcA molecule, resulting in the production of glucuronic acid and chloro-bromoindigo . This reaction is part of the larger glucuronidation pathway, which is a major process in the metabolism of various substances in the body.

Result of Action

The cleavage of X-GlcA by β-glucuronidase results in a visible color change, from colorless to intense blue . This allows for the easy detection and quantification of GUS activity in samples, making it a valuable tool in various research and diagnostic applications .

Action Environment

The action of X-GlcA is influenced by various environmental factors. For instance, the enzyme activity and thus the effectiveness of X-GlcA can be affected by factors such as pH, temperature, and the presence of other substances that may interfere with enzyme activity. Additionally, X-GlcA is light-sensitive , so it should be stored and used away from light to maintain its stability and effectiveness.

Future Directions

The future directions of research involving 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide could involve further exploration of its use as a chromogenic substrate for β-glucuronidase. This could include studies on its effectiveness compared to other substrates, as well as its potential applications in various fields .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO7/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJFFLKPAYHPHU-BYNIDDHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940105
Record name 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indolyl beta-d-glucuronide

CAS RN

18656-89-8
Record name 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18656-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
Reactant of Route 2
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
Reactant of Route 3
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
Reactant of Route 4
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
Reactant of Route 5
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
Reactant of Route 6
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide

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